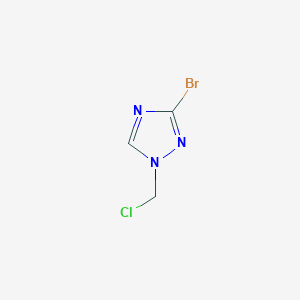

3-bromo-1-(chloromethyl)-1H-1,2,4-triazole

Description

BenchChem offers high-quality 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-1-(chloromethyl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrClN3/c4-3-6-2-8(1-5)7-3/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYZFVDUJCRACCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1CCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

electrophilicity of 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole

Technical Guide: Electrophilicity & Synthetic Utility of 3-Bromo-1-(chloromethyl)-1H-1,2,4-triazole

Executive Summary

This technical guide analyzes the chemical behavior of 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole , a specialized bifunctional building block used in medicinal chemistry and agrochemical synthesis. The molecule features two distinct electrophilic sites: a highly reactive, "soft" N-chloromethyl group capable of rapid alkylation under mild conditions, and a "harder," transition-metal-active C-bromo handle at the 3-position. This guide details its electronic structure, mechanistic pathways for nucleophilic substitution, experimental protocols for synthesis and handling, and safety considerations regarding its genotoxic potential.

Electronic Structure & Reactivity Profile

The unique utility of 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole stems from the electronic interplay between the electron-deficient triazole ring and its substituents.

The N-Chloromethyl "Warhead" (Primary Electrophile)

The 1-(chloromethyl) group functions as a masked formaldehyde equivalent but behaves primarily as a potent alkylating agent.

-

Mechanism: The nitrogen lone pair of the triazole ring can assist in the expulsion of the chloride ion, potentially forming a transient, highly electrophilic triazolium-methyl cation (iminium ion character). However, in most polar aprotic solvents, the reaction proceeds via a tight ion pair or a concerted

mechanism. -

Reactivity: It reacts rapidly with "soft" nucleophiles (thiols, phosphines, iodides) and "hard" nucleophiles (amines, alkoxides) to form stable N-CH₂-Nu linkages.

-

Hydrolytic Instability: This moiety is a hemiaminal ether derivative . Upon exposure to moisture, it hydrolyzes to release formaldehyde, hydrochloric acid, and the parent 3-bromo-1,2,4-triazole.

The C-Bromo Handle (Secondary Electrophile)

The bromine atom at the 3-position is deactivated towards direct nucleophilic aromatic substitution (

-

Palladium-catalyzed Cross-Coupling: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.

-

Lithium-Halogen Exchange: Generation of a nucleophilic triazole species for reaction with electrophiles (though this requires protecting the chloromethyl group or performing the exchange prior to chloromethylation).

Mechanistic Pathways & Chemo-Selectivity

The following diagram illustrates the divergent reaction pathways available to this scaffold, highlighting the chemo-selectivity between the alkylating chloromethyl group and the cross-coupling-active bromo group.

Caption: Divergent reactivity pathways. The N-chloromethyl group dominates reactivity with nucleophiles, while the C-bromo group is reserved for metal-catalyzed functionalization.

Experimental Protocols

Synthesis of 3-Bromo-1-(chloromethyl)-1H-1,2,4-triazole

Note: Due to stability concerns, this reagent is often prepared in situ or used immediately after isolation.

Reagents: 3-Bromo-1H-1,2,4-triazole (1.0 eq), Paraformaldehyde (1.2 eq), Thionyl Chloride (

-

Suspension: Suspend 3-bromo-1H-1,2,4-triazole and paraformaldehyde in anhydrous DCM under an inert atmosphere (

or Ar). -

Chlorination: Add thionyl chloride dropwise at 0°C.

-

Reflux: Warm to room temperature and reflux for 2–4 hours until the evolution of

and HCl gas ceases. -

Isolation: Evaporate the solvent and excess thionyl chloride under reduced pressure (ensure a strictly anhydrous trap).

-

Purification: The residue is typically used crude or recrystallized from dry hexane/DCM. Do not perform aqueous workup as the product will hydrolyze.

General N-Alkylation Protocol (e.g., with a Thiol)

Objective: To attach the triazole moiety to a target scaffold via a stable thioether linkage.

-

Deprotonation: Dissolve the thiol substrate (1.0 eq) in dry THF or DMF. Add a base such as

(1.5 eq) or NaH (1.1 eq) at 0°C. -

Addition: Add a solution of 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole (1.1 eq) in THF dropwise to the reaction mixture.

-

Reaction: Stir at 0°C to RT for 1–3 hours. Monitor by TLC (the chloride is highly reactive).

-

Workup: Quench with water (only after reaction is complete), extract with EtOAc, and wash with brine.

-

Outcome: Yields the S-methylene-triazole derivative.

Comparative Data: Electrophilicity & Stability[1]

The following table summarizes the reactivity of the chloromethyl group compared to other common alkylating agents used in heterocycle chemistry.

| Reagent Type | Electrophilic Site | Hard/Soft Character | Hydrolytic Stability | Reactivity (Relative) |

| N-Chloromethyl Triazole | Soft/Borderline | Low ( | High | |

| Methyl Iodide | Soft | High | Moderate | |

| Benzyl Bromide | Soft | Moderate | Moderate-High | |

| Acetyl Chloride | Hard | Very Low | Very High (Acylation) |

Safety, Handling & Toxicity

CRITICAL WARNING:

-

Genotoxicity: Like many

-haloamines and chloromethyl ethers, 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole is a potential alkylating carcinogen . It can alkylate DNA bases. All handling must occur in a fume hood with double gloving. -

Lachrymator: The compound and its hydrolysis products (formaldehyde, HCl) are irritating to eyes and mucous membranes.

-

Storage: Store under inert gas (Argon) at -20°C. Moisture ingress will degrade the reagent rapidly, generating acidic pressure in the vial.

References

-

Synthesis of N-substituted 1,2,4-triazoles

-

Reactivity of Chloromethyl-triazoles

-

General Triazole Reactivity & Stability

-

Cross-Coupling of Bromo-Triazoles

-

Chemical Properties & Identifiers

Sources

- 1. A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. tandfonline.com [tandfonline.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. DSpace [research-repository.griffith.edu.au]

- 5. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmainfo.in [pharmainfo.in]

- 7. japer.in [japer.in]

- 8. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 3-Bromo-1-(chloromethyl)-1H-1,2,4-triazole as a Versatile Alkylating Agent

Introduction: A Bifunctional Reagent for Advanced Synthesis

In the landscape of medicinal chemistry and drug development, the 1,2,4-triazole scaffold is a privileged structure, integral to a wide array of clinically significant drugs.[1][2] The strategic functionalization of this heterocycle is paramount for modulating the physicochemical and pharmacological properties of new chemical entities. 3-Bromo-1-(chloromethyl)-1H-1,2,4-triazole emerges as a highly versatile and potent bifunctional alkylating agent, offering two distinct electrophilic sites for sequential or selective reactions.

This guide provides an in-depth exploration of the synthesis, reactivity, and application of 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole. We will delve into the nuanced reactivity of its two halogenated positions, providing detailed protocols for the selective alkylation of various nucleophiles, and discuss the causality behind experimental choices to ensure reproducible and optimized outcomes for researchers, scientists, and drug development professionals.

Synthesis of 3-Bromo-1-(chloromethyl)-1H-1,2,4-triazole

The synthesis of the title compound commences with the commercially available 3-bromo-1H-1,2,4-triazole.[3] The introduction of the chloromethyl group at the N1 position can be achieved through a standard N-alkylation reaction.

A plausible and efficient synthetic route involves the reaction of 3-bromo-1H-1,2,4-triazole with an excess of a chloromethylating agent, such as chloromethyl methyl ether or more commonly and safely, by reaction with paraformaldehyde and thionyl chloride or a similar chlorinating agent in an appropriate solvent. Given the potential hazards associated with chloromethyl methyl ether, the latter approach is often preferred. A general procedure is outlined below, based on established methods for N-alkylation of triazoles.[4]

Protocol 1: Synthesis of 3-Bromo-1-(chloromethyl)-1H-1,2,4-triazole

-

Reaction Setup: In a well-ventilated fume hood, a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with 3-bromo-1H-1,2,4-triazole (1.0 eq).

-

Reagent Addition: Anhydrous solvent (e.g., dioxane or chloroform) is added, followed by the addition of paraformaldehyde (1.2 eq). The suspension is stirred at room temperature.

-

Chlorination: Thionyl chloride (1.5 eq) is added dropwise to the stirring suspension at 0 °C.

-

Reaction Progression: The reaction mixture is then heated to a moderate temperature (e.g., 50-60 °C) and stirred for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then carefully quenched with a cold, saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by silica gel column chromatography to yield 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole.

Understanding the Reactivity: A Tale of Two Halogens

The synthetic utility of 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole lies in the differential reactivity of its two carbon-halogen bonds. The C-Br bond on the triazole ring and the C-Cl bond on the N-chloromethyl group exhibit distinct susceptibilities to nucleophilic attack.

Generally, the C-Br bond is weaker and thus more reactive towards nucleophilic substitution than the C-Cl bond.[5][6] However, the reactivity is also influenced by the electronic environment. The chloromethyl group attached to the triazole nitrogen is a potent electrophile due to the electron-withdrawing nature of the triazole ring, which stabilizes the transition state of an SN2 reaction.

This differential reactivity allows for a stepwise functionalization strategy. The more labile chloromethyl group can be selectively targeted under milder conditions, leaving the C-Br bond intact for subsequent cross-coupling reactions or other transformations.

Applications in Alkylation Reactions: Protocols and Mechanistic Insights

3-Bromo-1-(chloromethyl)-1H-1,2,4-triazole is an excellent reagent for the N-, O-, and S-alkylation of a wide range of nucleophiles. The choice of base, solvent, and temperature is critical for achieving high yields and regioselectivity.

N-Alkylation of Amines and Heterocycles

The alkylation of primary and secondary amines, as well as nitrogen-containing heterocycles, is a fundamental transformation in organic synthesis.[7] The chloromethyl group of the title reagent readily reacts with these nucleophiles to form a new C-N bond.

Protocol 2: General Procedure for N-Alkylation

-

Reagent Preparation: To a solution of the amine or heterocycle (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous DMF or acetonitrile), add a base (1.1-1.5 eq). Common bases include potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or a non-nucleophilic organic base like triethylamine (Et3N).

-

Addition of Alkylating Agent: Stir the mixture at room temperature for 15-30 minutes, then add a solution of 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole (1.05 eq) in the same solvent dropwise.

-

Reaction Monitoring: The reaction is typically stirred at room temperature or gently heated (40-60 °C) and monitored by TLC for the disappearance of the starting amine.

-

Workup and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

Causality Behind Experimental Choices:

-

Base: A base is required to deprotonate the amine or the N-H of the heterocycle, thereby increasing its nucleophilicity. The choice of base can influence the reaction rate and selectivity. For less reactive amines, a stronger base like sodium hydride (NaH) may be necessary.

-

Solvent: Polar aprotic solvents like DMF and acetonitrile are preferred as they can dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile.

O-Alkylation of Phenols

The Williamson ether synthesis is a classic method for the formation of ethers, and 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole can be effectively used for the O-alkylation of phenols.[2]

Protocol 3: General Procedure for O-Alkylation of Phenols

-

Phenoxide Formation: In a round-bottom flask, dissolve the phenol (1.0 eq) in a polar aprotic solvent such as DMF or acetone. Add a base like potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, use with caution) to generate the phenoxide in situ.

-

Alkylation: To the resulting mixture, add 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole (1.1 eq) and stir the reaction at room temperature or with gentle heating (up to 80 °C).

-

Monitoring and Workup: Monitor the reaction by TLC. Once complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Purification: The organic layer is washed with aqueous NaOH solution to remove unreacted phenol, followed by water and brine. After drying and concentration, the product is purified by column chromatography.

S-Alkylation of Thiols

Thiols are excellent nucleophiles and readily react with the chloromethyl group of the title reagent to form thioethers.[8] This reaction is often rapid and proceeds under mild conditions.

Protocol 4: General Procedure for S-Alkylation of Thiols

-

Thiolate Generation: Dissolve the thiol (1.0 eq) in a suitable solvent like ethanol, DMF, or THF. Add a base such as potassium carbonate (1.2 eq) or triethylamine (1.2 eq) to generate the thiolate anion.

-

Alkylation Reaction: Add 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole (1.05 eq) to the reaction mixture. The reaction is typically fast and can be run at room temperature.

-

Workup: After completion (monitored by TLC), the solvent is removed, and the residue is partitioned between water and an organic solvent.

-

Purification: The organic layer is washed, dried, and concentrated. The resulting thioether can be purified by column chromatography or recrystallization.

Regioselectivity and Further Transformations

A key feature of 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole is the potential for regioselective reactions.[9] Under the conditions described in Protocols 2, 3, and 4, the alkylation will predominantly occur at the more reactive chloromethyl position. The less reactive bromo-substituent on the triazole ring remains available for subsequent transformations, such as Suzuki or other palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl or other carbon-based substituents. This two-step functionalization strategy provides a powerful tool for building molecular complexity.

Data Presentation

| Reaction Type | Nucleophile | Typical Base | Solvent | Temperature (°C) |

| N-Alkylation | Primary/Secondary Amines | K2CO3, Et3N | DMF, MeCN | 25 - 60 |

| N-Heterocycles | Cs2CO3, NaH | DMF, THF | 25 - 60 | |

| O-Alkylation | Phenols | K2CO3, NaH | DMF, Acetone | 25 - 80 |

| S-Alkylation | Thiols | K2CO3, Et3N | EtOH, DMF, THF | 25 |

Experimental Workflow Visualization

Caption: General workflow for the alkylation of nucleophiles using 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole.

Safety and Handling

As with all halogenated organic compounds, 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole should be handled with care in a well-ventilated fume hood.[10] It is a potential irritant and harmful if swallowed or inhaled. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention. For spills, absorb the material with an inert absorbent and dispose of it as hazardous chemical waste according to institutional guidelines.

Conclusion

3-Bromo-1-(chloromethyl)-1H-1,2,4-triazole is a powerful and versatile bifunctional reagent for the synthesis of complex molecules. Its differential reactivity allows for selective alkylation at the chloromethyl position, preserving the bromo-substituent for subsequent synthetic manipulations. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors, paving the way for the discovery of novel therapeutic agents and functional materials.

References

-

Unlocking azole chemical space via modular and regioselective N–alkylation. (n.d.). nature.com. Retrieved February 22, 2026, from [Link]

-

Mishra, A., et al. (2022). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. RSC Medicinal Chemistry, 13(8), 993-1003. [Link]

-

Unlocking azole chemical space via modular and regioselective N-alkylation. (2025). Nature Chemistry. [Link]

-

Amine alkylation. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]

-

Facile synthesis of bromo- and iodo-1,2,3-triazoles. (2014). ResearchGate. [Link]

-

Alam, M. A., & Keating, M. J. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. [Link]

-

Rassias, G. A., & Smith, D. M. (2007). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. The Journal of organic chemistry, 72(23), 8753–8761. [Link]

-

N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. (n.d.). Royal Society of Chemistry. Retrieved February 22, 2026, from [Link]

-

Direct, Regioselective N-Alkylation of 1,3-Azoles. (2016). Organic Letters, 18(2), 244-247. [Link]

-

Wickens, Z. K., et al. (2025). Unlocking azole chemical space via modular and regioselective N-alkylation. Nature Chemistry. [Link]

-

Explain the reactivity and relative strength of C–halogen bonds in the fo.. (2025). Filo. [Link]

-

Wang, X. J., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11(23), 5490–5493. [Link]

-

Synthesis and Reactivity of Halogenated 1,2,4-Triazole Nucleoside Analogues with High Potential for Chemical Modifications. (2006). ResearchGate. [Link]

-

Synthesis of 1H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]

-

N-Dealkylation of Amines. (2022). Molecules, 27(10), 3290. [Link]

-

(PDF) Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. (2018). ResearchGate. [Link]

-

Selective O-alkylation of Phenol Using Dimethyl Ether. (2022). Semantic Scholar. [Link]

- Method for alkylation of phenols, and catalyst therefor. (1991).

- Process for the alkylation of phenols. (2017).

-

Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry. [Link]

-

ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. (2010). ResearchGate. [Link]

-

An Investigation into the Alkylation of 1,2,4-Triazole. (n.d.). ResearchGate. [Link]

-

ChemInform Abstract: Selectivity in Alkylation of Phenols with 1-Bromo-3-chloropropane Using Phase-Transfer Catalysis. (1981). ResearchGate. [Link]

-

3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. (n.d.). Wiley Online Library. Retrieved February 22, 2026, from [Link]

-

Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofura. (2020). Semantic Scholar. [Link]

-

Synthesis of sulfides (thioethers) and derivatives. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]

-

Reactivity of electrophilic chlorine atoms due to σ-holes: a mechanistic assessment of the chemical reduction of a trichloromethyl group by sulfur nucleophiles. (n.d.). Royal Society of Chemistry. Retrieved February 22, 2026, from [Link]

-

2021 P1 Q18 - Compare Reactivity of Halogenoalkanes. (n.d.). JC Chemistry Tuition. Retrieved February 22, 2026, from [Link]

-

Selectivity in Free Radical Reactions: Bromination vs. Chlorination. (2013). Master Organic Chemistry. [Link]

Sources

- 1. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 7343-33-1 Cas No. | 3-Bromo-1H-1,2,4-triazole | Apollo [store.apolloscientific.co.uk]

- 4. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 5. Explain the reactivity and relative strength of C–halogen bonds in the fo.. [askfilo.com]

- 6. chemistryguru.com.sg [chemistryguru.com.sg]

- 7. Amine alkylation - Wikipedia [en.wikipedia.org]

- 8. Sulfide synthesis by S-alkylation or 1,4-addition [organic-chemistry.org]

- 9. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]

- 10. web.mnstate.edu [web.mnstate.edu]

N-alkylation of heterocycles with 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole

Executive Summary

The reagent 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole represents a specialized class of "bifunctional electrophiles" critical in medicinal chemistry and chemical biology. Unlike standard alkyl halides, this molecule offers two distinct reactive sites:

-

The Proximal Electrophile: A highly reactive

-chloromethyl group ( -

The Distal Handle: A 3-bromo substituent on the triazole ring, which remains inert during alkylation but serves as a latent handle for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

This guide details the optimal protocols for using this reagent to

Reagent Profile & Mechanistic Insight

The "Soft" Electrophile

The 1-(chloromethyl) group is a "soft" electrophile. The adjacent triazole ring withdraws electron density via induction, making the methylene carbon significantly more electrophilic than a standard benzyl chloride. However, the leaving group (

The Inductive Effect of the 3-Bromo Group

The bromine atom at position 3 is not merely a structural placeholder. Its electronegativity exerts a strong inductive effect (

Reaction Pathway: The Finkelstein Assist

To maximize yield and suppress side reactions (like

Figure 1: Catalytic cycle showing the Finkelstein activation strategy. The conversion to the transient iodide species significantly increases reaction velocity.

Optimization Parameters

Solvent Selection

The choice of solvent dictates the "nakedness" of the nucleophile and the stability of the reagent.

| Solvent | Dielectric Const. | Suitability | Notes |

| Acetone | 20.7 | High | Excellent for Finkelstein conditions (NaI/KI solubility). Easy workup. |

| DMF | 36.7 | Medium | Good for solubility of polar heterocycles, but promotes hydrolysis if "wet." Hard to remove. |

| Acetonitrile | 37.5 | High | Good compromise. Clean reactions, easy evaporation. |

| DCM | 8.9 | Low | Poor solubility for inorganic bases ( |

Base Selection[2][3]

- (Cesium Carbonate): The "Gold Standard." The large cesium cation disrupts ion pairing, making the heterocyclic anion more nucleophilic (the "Cesium Effect").

- (Potassium Carbonate): Economical alternative. Requires vigorous stirring and often heating.

-

NaH (Sodium Hydride): Use only for weakly acidic heterocycles. Warning: Can cause elimination side reactions with sensitive substrates.

Standard Operating Procedure (SOP)

Protocol A: General N-Alkylation of Azoles (Imidazole, Pyrazole, Tetrazole)

Target: Synthesis of N-((3-bromo-1H-1,2,4-triazol-1-yl)methyl)-heterocycles.

Reagents:

-

Substrate (Heterocycle): 1.0 equiv

-

3-bromo-1-(chloromethyl)-1H-1,2,4-triazole: 1.1 – 1.2 equiv

-

Base:

(1.5 equiv) or -

Catalyst: KI (0.1 equiv) – Critical for rate enhancement

-

Solvent: Anhydrous Acetone or MeCN (

concentration)

Step-by-Step Workflow:

-

Nucleophile Activation:

-

In a flame-dried round-bottom flask, dissolve the heterocyclic substrate (1.0 equiv) in anhydrous Acetone.

-

Add the base (

or -

Stir at Room Temperature (RT) for 15–30 minutes to generate the active anion.

-

-

Electrophile Addition:

-

Add catalytic KI (10 mol%).

-

Add 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole (1.1 equiv) in a single portion. Note: If the reaction is exothermic on a large scale, add dropwise as a solution.

-

-

Reaction Monitoring:

-

Stir at RT.[2] Most reactions complete within 2–4 hours due to the KI catalyst.

-

Checkpoint: Monitor by TLC or LCMS. Look for the disappearance of the starting heterocycle.

-

Troubleshooting: If conversion stalls <50%, heat to

. Do not exceed

-

-

Workup:

-

Filter off the inorganic solids (salts).

-

Concentrate the filtrate under reduced pressure.[3]

-

Redissolve residue in EtOAc, wash with water (

) and brine ( -

Dry over

, filter, and concentrate.

-

-

Purification:

-

Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).

-

Note: The product often displays a characteristic doublet in

NMR around

-

Critical Quality Attributes (CQAs) & Troubleshooting

Regioselectivity Issues

When alkylating heterocycles with multiple nitrogens (e.g., 1,2,3-triazoles or asymmetric imidazoles), mixtures of isomers are common.

-

Solution: Use steric control.[4] The bulky (3-bromo-1,2,4-triazolyl)methyl group will prefer the less sterically hindered nitrogen.

-

Separation: Isomers usually have distinct

values. Use 2D-NOESY NMR to confirm the alkylation site (look for NOE between the linker

Hydrolysis (The "Wet Solvent" Trap)

The chloromethyl group hydrolyzes to the hydroxymethyl alcohol (inactive) in the presence of water.

-

Symptom: Appearance of a polar spot on TLC that does not correspond to the product.

-

Prevention: Use commercially available "Extra Dry" solvents or store solvents over activated 4Å molecular sieves.

Stability of the Reagent

The reagent itself can degrade upon prolonged storage.

-

QC Step: Before use, run a quick

NMR of the reagent in

Downstream Utility: The "Click" & Coupling Potential

The true value of this reagent lies in the 3-bromo substituent. Once the N-alkylation is complete, the bromo-triazole moiety serves as a versatile handle for diversifying the molecule without affecting the newly formed N-C bond.

Figure 2: The 3-bromo group enables modular library generation via standard cross-coupling reactions post-alkylation.

Specific Application: Protein Cysteine Modification

Recent chemical biology research highlights the use of chloromethyl-triazoles for site-selective alkylation of cysteine residues in proteins.[5] The reaction is faster than standard halo-acetamides and yields a stable thioether linkage [1].

-

Protocol Adjustment: For proteins, use HEPES buffer (pH 8.0) with 10-50 equiv of the reagent. The reaction is cysteine-selective and compatible with aqueous media.

References

-

Eamon, K., et al. (2016). "Chloromethyl-triazole: a new motif for site-selective pseudo-acylation of proteins."[6] Chemical Communications.[6]

-

Wang, X., et al. (2009).[7][8] "Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles." Organic Letters.

-

BenchChem. "1-Chloromethyl-1H-1,2,4-triazole: Product Profile and Reactivity."

-

Organic Chemistry Portal. "Finkelstein Reaction: Mechanism and Conditions."

-

Shinde, S. S., et al. (2008).[9] "Synergistic Effect of Solvents in Nucleophilic Substitutions." Organic Letters.

Sources

- 1. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 2. 1-Chloromethyl-1H-1,2,4-triazole | 84387-62-2 | Benchchem [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. Reactivity of N-(1,2,4-Triazolyl)-Substituted 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chloromethyl-triazole: a new motif for site-selective pseudo-acylation of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chloromethyl-triazole: a new motif for site-selective pseudo-acylation of proteins - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]

- 8. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]

- 9. Finkelstein Reaction [organic-chemistry.org]

Application Note: Chemoselective Thio-Alkylation of 3-Bromo-1-(chloromethyl)-1H-1,2,4-triazole

Abstract & Strategic Significance

This guide details the protocol for the chemoselective alkylation of thiols using 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole . This scaffold is a critical "bifunctional linchpin" in medicinal chemistry. It possesses two electrophilic sites with orthogonal reactivity:

-

The Chloromethyl Group (

-C): Highly reactive toward soft nucleophiles (thiols) via -

The 3-Bromo Group (

-C): Relatively inert to

This protocol enables the rapid generation of S-alkylated triazole precursors while preserving the bromo-handle for downstream diversification, a strategy essential for fragment-based drug discovery (FBDD) and the synthesis of antifungal azoles.

Reaction Mechanism & Chemoselectivity

The reaction proceeds via a classic

Key Mechanistic Insights:

-

Leaving Group Hierarchy: The primary alkyl chloride (bond energy

80 kcal/mol, accessible -

Electronic Activation: The 1,2,4-triazole ring acts as an electron-withdrawing group (EWG), further activating the chloromethyl group toward nucleophilic attack compared to a standard benzyl chloride.

-

Base Dependency: Weak bases (

,

Pathway Visualization

Caption: Reaction pathway showing the selective SN2 attack at the chloromethyl position, preserving the bromo-triazole core.

Experimental Protocol

Materials & Reagents

| Reagent | Stoichiometry | Role | Notes |

| 3-Bromo-1-(chloromethyl)-1H-1,2,4-triazole | 1.0 equiv | Electrophile | Handle in fume hood (vesicant). |

| Thiol (R-SH) | 1.05 - 1.1 equiv | Nucleophile | Slight excess ensures full conversion. |

| Potassium Carbonate ( | 1.5 - 2.0 equiv | Base | Anhydrous; grind to fine powder. |

| Acetonitrile (MeCN) or DMF | Solvent | Medium | MeCN (0.1 M) is preferred for ease of workup. |

| Sodium Iodide (NaI) | 0.1 equiv (Optional) | Catalyst | Accelerates reaction via Finkelstein (in situ iodide formation). |

Step-by-Step Procedure

Step 1: Preparation of the Electrophile Solution

-

Weigh 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole (1.0 equiv) into a dry round-bottom flask equipped with a magnetic stir bar.

-

Dissolve in anhydrous Acetonitrile (MeCN) to reach a concentration of ~0.1 M - 0.2 M.

-

Note: If the thiol is poorly soluble in MeCN, use DMF.

-

Step 2: Thiol Activation

-

Add the Thiol (1.1 equiv) to the solution.

-

Add Potassium Carbonate (

) (1.5 equiv) in a single portion.-

Optional: Add catalytic NaI (10 mol%) if the thiol is sterically hindered or electron-deficient.

-

Step 3: Reaction

-

Purge the flask with Nitrogen or Argon to prevent disulfide formation (oxidation of thiol).

-

Stir vigorously at Room Temperature (20–25°C) .

-

Monitor: Check progress via TLC (typically 1–4 hours) or LC-MS.

-

Endpoint: Disappearance of the chloromethyl starting material.

-

Step 4: Workup & Purification

-

Filtration: Filter off the solid salts (

, KCl) through a celite pad or sintered glass funnel. Rinse the cake with MeCN. -

Concentration: Evaporate the solvent under reduced pressure (Rotavap).

-

Extraction (if DMF used): Dilute residue with EtOAc, wash with water (3x) and Brine (1x). Dry over

. -

Purification: If necessary, purify via Flash Column Chromatography (Silica Gel).

-

Eluent: Hexanes/EtOAc gradient (typically 10%

40% EtOAc).

-

Workflow Visualization

Caption: Operational workflow for the synthesis of thio-alkylated triazoles.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / Disulfide Formation | Oxidation of thiol by air. | Degas solvents thoroughly; maintain strict inert atmosphere ( |

| Sluggish Reaction | Poor nucleophilicity of thiol. | Add catalytic NaI (10 mol%) to generate the more reactive iodomethyl intermediate in situ (Finkelstein reaction). Gently heat to 40-50°C. |

| Regioselectivity Issues | N/A for this specific starting material. | The starting material is pre-functionalized at N1. Regiochemistry is fixed, unlike alkylation of bare triazole. |

| Decomposition | Base too strong or temp too high. | Switch from |

Safety & Handling (E-E-A-T)

-

Vesicant Warning: Chloromethyl-heterocycles are potential alkylating agents. They can cause severe skin and eye irritation and may be mutagenic.[1]

-

Control: Always handle solids in a fume hood. Double-glove (Nitrile) is recommended.

-

Quenching: Quench excess alkylating agent with aqueous ammonium hydroxide or a dilute thiol solution before disposal.

-

-

Thiol Odor: Thiols have low odor thresholds. Use bleach (sodium hypochlorite) to neutralize glassware and waste streams to oxidize sulfur residues.

References

-

MDPI Molecules. Synthesis and Biological Properties of Novel Triazole-Thiol Derivatives. Available at: [Link]

-

Organic Chemistry Portal. Reactivity of Triazoles and Nucleophilic Substitution. Available at: [Link]

Sources

preparation of anticancer derivatives from 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole

This application note details the strategic synthesis of anticancer hybrids using 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole as a bifunctional linchpin. This specific derivative is a high-value intermediate because it possesses two distinct reactive handles—an electrophilic chloromethyl group at N1 and a modifiable bromo group at C3—allowing for the modular construction of complex pharmacological scaffolds.

Executive Summary

The 1,2,4-triazole ring is a privileged pharmacophore in oncology, present in aromatase inhibitors (Letrozole) and various experimental kinase inhibitors. This guide focuses on the utilization of 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole (BCT) as a dual-functional building block. Unlike standard triazole syntheses that build the ring from acyclic precursors, the BCT strategy allows for the convergent ligation of two distinct pharmacophores. This protocol details the generation of the BCT intermediate, its coupling to nucleophilic anticancer "warheads" (e.g., quinolines, coumarins) via

Chemical Biology & Rationale

The "Dual-Linchpin" Strategy

The BCT molecule offers a programmed reactivity profile that is ideal for Structure-Activity Relationship (SAR) exploration:

-

N1-Chloromethyl (The Tether): This highly reactive hemiaminal ether chloride serves as a "soft" alkylating agent. It reacts rapidly with nucleophiles (phenols, thiols, amines) under mild conditions, allowing the attachment of the triazole to a primary anticancer scaffold (e.g., a tubulin-binding quinoline).

-

C3-Bromo (The Diversity Handle): The bromine atom remains intact during the N1-alkylation. It subsequently serves as a partner for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings, enabling the introduction of biaryl systems critical for occupying hydrophobic pockets in enzymes like EGFR or VEGFR.

Regioselectivity Note

Alkylation of 3-bromo-1,2,4-triazole typically favors the N1 position distal to the bromine (forming 1-alkyl-3-bromo) due to steric and electronic factors, though mixtures can occur. The chloromethylation protocol described below optimizes for the N1-substituted product.

Synthesis Workflow Visualization

Figure 1: Step-wise synthesis pathway from the parent triazole to the final functionalized anticancer agent.

Detailed Experimental Protocols

Phase 1: Preparation of the Activated Linker (BCT)

Note: 1-(Chloromethyl) azoles are moisture-sensitive and potential alkylating agents. Handle in a fume hood.

Step 1.1: Hydroxymethylation

-

Reagents: 3-Bromo-1H-1,2,4-triazole (10 mmol), Formaldehyde (37% aq., 15 mmol), Water (10 mL).

-

Procedure: Suspend the triazole in water. Add formaldehyde solution. Reflux the mixture for 4 hours. The solid will dissolve, then precipitate upon cooling.

-

Work-up: Cool to 0°C. Filter the white crystalline solid (3-bromo-1-(hydroxymethyl)-1H-1,2,4-triazole). Wash with cold water. Dry under vacuum over

.-

Yield Expectation: 85-90%.

-

Step 1.2: Chlorination

-

Reagents: Hydroxymethyl intermediate (from 1.1), Thionyl Chloride (

, 5 equiv.), DCM (anhydrous). -

Procedure: Suspend the dried hydroxymethyl triazole in anhydrous DCM at 0°C. Add

dropwise. Allow to warm to RT and stir for 2 hours. -

Work-up: Evaporate solvent and excess

under reduced pressure (use a caustic trap). The residue is 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole . Use immediately or store under Argon at -20°C.

Phase 2: N-Alkylation of Anticancer Scaffold (The "Click" Step)

Example Target: 4-Hydroxycoumarin (a common anticancer pharmacophore).

-

Reagents: 4-Hydroxycoumarin (1.0 equiv), BCT (1.1 equiv),

(anhydrous, 2.0 equiv), DMF (dry). -

Procedure:

-

Dissolve 4-hydroxycoumarin in DMF. Add

and stir at RT for 30 min to generate the phenoxide/enolate. -

Cool to 0°C. Add BCT (dissolved in minimal DMF) dropwise.

-

Stir at RT for 6–12 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

-

Work-up: Pour into ice water. The product (a Coumarin-O-CH2-Triazole-Br hybrid) usually precipitates. Filter, wash with water, and recrystallize from Ethanol.

-

Validation:

NMR should show a singlet at

Phase 3: C3-Diversification (Suzuki Coupling)

Goal: Introduce an aryl group to enhance lipophilicity and target affinity.

-

Reagents: Bromo-hybrid (from Phase 2, 1.0 equiv), Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.2 equiv),

(5 mol%), -

Procedure:

-

Degas solvents with Nitrogen for 15 min.

-

Mix reactants in a pressure vial or round-bottom flask.

-

Heat at 90°C (or microwave at 110°C for 20 min) under Nitrogen.

-

-

Work-up: Dilute with EtOAc, wash with water and brine. Dry over

. -

Purification: Silica gel column chromatography.

Data Presentation & Troubleshooting

Reaction Optimization Table

| Reaction Step | Solvent | Base/Catalyst | Temp | Typical Yield | Critical Note |

| Chloromethylation | DCM or | 0°C | >90% | Moisture Sensitive. Keep anhydrous. | |

| N-Alkylation | DMF or MeCN | RT | 70-85% | Higher temps promote decomposition of the linker. | |

| Suzuki Coupling | Toluene/EtOH | 90°C | 60-80% | Degas thoroughly to prevent homocoupling. |

Characterization Checklist

-

NMR: Verify loss of OH/NH signal from scaffold. Confirm

- NMR: Look for the triazole C3 and C5 signals (typically 140-160 ppm range).[1]

-

HRMS: Confirm mass of the brominated intermediate before proceeding to coupling.

Safety & Handling

-

Nitrogen Mustards/Halomethyls: The 1-(chloromethyl) intermediate acts similarly to alkylating agents. It is potentially mutagenic. Double-glove and work in a fume hood.

-

Thionyl Chloride: Releases HCl and

. Use a neutralizing scrubber. -

Waste Disposal: Quench all alkylating reaction mixtures with aqueous ammonium hydroxide before disposal.

References

-

Programmed Arylation of Triazoles

- Title: Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer.

- Source: RSC Advances / PubMed Central.

-

URL:[Link]

-

Triazole Synthesis Methodology

- Title: Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles (Analogous reactivity p

- Source: Organic Chemistry Portal.

-

URL:[Link]

-

Anticancer Triazole Hybrids

- Title: Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking.

- Source: PubMed.

-

URL:[Link]

- General Reactivity of Chloromethyl Azoles: Title: Synthesis of N-hydroxymethyl and N-chloromethyl azoles (Standard Textbooks/General Reference). Context: The conversion of N-H to N-CH2-Cl via Formaldehyde/SOCl2 is a standard organic transformation described in foundational heterocyclic chemistry literature (e.g., Katritzky's Handbook of Heterocyclic Chemistry).

Sources

3-bromo-1-(chloromethyl)-1H-1,2,4-triazole in click chemistry applications

Application Note: 3-Bromo-1-(chloromethyl)-1H-1,2,4-triazole as a Bifunctional Linchpin in Modular Bioconjugation

Executive Summary

This technical guide details the application of 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole (BCT) in advanced click chemistry and bioconjugation workflows. While traditional click chemistry often relies on Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), BCT represents a "next-generation" electrophilic scaffold. It combines a cysteine-selective "click" handle (the chloromethyl group) with a bio-orthogonal functionalization site (the bromo group).

This dual-modality allows researchers to perform site-selective protein labeling with near-native PTM (post-translational modification) mimicry, while retaining a handle for late-stage diversification via Palladium-catalyzed cross-coupling.

Mechanistic Principles & Reactivity Profile

To effectively utilize BCT, one must understand the distinct reactivity of its two functional "warheads."

A. The Chloromethyl "Cysteine-Click" Motif

Unlike indiscriminate alkylating agents (e.g., iodoacetamide), the N-chloromethyl-1,2,4-triazole moiety exhibits tunable electrophilicity.

-

Mechanism: The triazole ring acts as an electron-withdrawing group, activating the methylene carbon for nucleophilic attack (

). -

Selectivity: The reaction is highly specific for cysteine thiolates (Cys-S⁻) over lysines or histidines at physiological pH (7.5–8.0).

-

Bio-mimicry: The resulting thioether-triazole linkage mimics the steric and electronic properties of a lysine side chain (specifically

-acetyllysine), making it invaluable for studying epigenetic PTMs [1].

B. The Bromo-Handle for Modular Functionalization

The bromine at the C3 position is chemically orthogonal to the alkylation step. It serves as a dormant site that can be activated via:

-

Suzuki-Miyaura Coupling: Attachment of aryl/heteroaryl payloads.

-

Sonogashira Coupling: Introduction of alkynes for subsequent CuAAC or SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition).[1]

Experimental Workflow Visualization

The following diagram illustrates the divergent workflows possible with BCT: Path A (Direct Bioconjugation) and Path B (Pre-functionalization).

Caption: Workflow showing BCT as a central hub for either direct protein alkylation (Path A) or linker synthesis (Path B).

Detailed Protocols

Protocol A: Synthesis of "Click-Ready" Linkers (Suzuki Coupling)

Use this protocol to attach a fluorophore or drug pharmacophore to the BCT scaffold BEFORE protein labeling.

Reagents:

-

3-bromo-1-(chloromethyl)-1H-1,2,4-triazole (1.0 equiv)

-

Aryl boronic acid (Payload) (1.1 equiv)

-

Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

-

K₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1) (Degassed)

Step-by-Step:

-

Inert Atmosphere: Charge a reaction vial with BCT, the boronic acid, and base. Purge with Argon for 5 minutes.

-

Catalyst Addition: Add the Palladium catalyst and immediately seal the vial.

-

Solvation: Add degassed solvent via syringe.

-

Reaction: Heat to 60°C for 4–6 hours. Note: Do not exceed 80°C to prevent hydrolysis of the chloromethyl group.

-

Workup: Dilute with EtOAc, wash with brine, and dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexane/EtOAc). The product is now a Functionalized Chloromethyl-Triazole .

Protocol B: Site-Selective Cysteine "Click" Labeling

Use this protocol to conjugate the functionalized linker (from Protocol A) or the parent BCT to a protein.

Reagents:

-

Target Protein (100 µM in buffer)

-

Labeling Reagent (BCT derivative) (10 mM stock in DMSO)

-

Buffer: 50 mM HEPES, pH 7.8

-

Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine)

Step-by-Step:

-

Reduction: Incubate protein (50 µM final conc.) with TCEP (10 equiv) in HEPES buffer for 20 mins at RT to reduce surface disulfides.

-

Labeling: Add the BCT reagent (10–20 equiv). Keep DMSO concentration <5% to prevent protein denaturation.

-

Incubation: Agitate gently at 25°C for 2–4 hours.

-

Critical Checkpoint: Monitor reaction progress via LC-MS. You should see a mass shift corresponding to the reagent minus HCl (+Reagent_MW - 36.5 Da).

-

-

Quenching: Add excess DTT (50 mM) or perform buffer exchange using a Zeba spin column (7K MWCO) to remove unreacted small molecules.

Comparative Data: Reactivity & Selectivity

The following table contrasts BCT with standard alkylating agents, highlighting its utility in precision "click" applications [2].

| Reagent Type | Target Residue | Reaction Rate ( | Selectivity Profile | Stability (pH 7.5) |

| BCT (Chloromethyl-triazole) | Cysteine (Thiol) | High | Excellent (Cys >>> Lys) | Moderate (Hydrolysis |

| Iodoacetamide | Cysteine | Very High | Poor (Alkylation of Lys/His) | High |

| Maleimide | Cysteine | Extreme | Good (Cross-reacts at pH > 8) | Low (Ring hydrolysis) |

| Chloroethylamine | Lysine/Cysteine | Low | Poor | High |

Troubleshooting & Optimization

-

Issue: Low Labeling Efficiency.

-

Cause: Hydrolysis of the chloromethyl group before reaction.

-

Solution: Prepare BCT stocks in anhydrous DMSO immediately before use. Do not store aqueous dilutions.

-

-

Issue: Precipitation.

-

Cause: The BCT scaffold is hydrophobic.

-

Solution: If the payload is hydrophobic, add a PEG spacer via the Bromo-coupling step (Protocol A) to improve water solubility.

-

-

Issue: Off-Target Labeling.

-

Cause: pH too high (>8.5).

-

Solution: Strictly maintain pH at 7.5–7.8. At this pH, Lysine (

-amino) is protonated and unreactive, while Cysteine is nucleophilic.

-

References

-

Brewster, R. C., et al. (2016). Chloromethyl-triazole: a new motif for site-selective pseudo-acylation of proteins.[2][3] Chemical Communications, 52(81), 12092-12095.

-

Wright, T. H., et al. (2021). Halomethyl-Triazoles for Rapid, Site-Selective Protein Modification.[3][4] Molecules, 26(18), 5602.

-

Shie, J. J., et al. (2014). An azido-BODIPY probe for glycosylation: initiation of strong fluorescence upon triazole formation. Journal of the American Chemical Society, 136(28), 9953-9961.

-

Hein, C. D., et al. (2008). Click chemistry, a powerful tool for pharmaceutical sciences.[5] Pharmaceutical Research, 25(10), 2216-2230.

Sources

- 1. Topics (Click Chemistry) | TCI AMERICA [tcichemicals.com]

- 2. (PDF) Chloromethyl-Triazole: A New Motif for Site-Selective [research.amanote.com]

- 3. Chloromethyl-triazole: a new motif for site-selective pseudo-acylation of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. labinsights.nl [labinsights.nl]

Application Notes and Protocols for Nucleophilic Substitution on 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview and detailed protocols for performing nucleophilic substitution reactions on 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the 1,2,4-triazole scaffold in a wide array of therapeutic agents. The strategic placement of a reactive chloromethyl group and a modifiable bromo substituent offers a dual handle for the synthesis of diverse molecular architectures.

Our focus is to deliver not just a set of instructions, but a framework of understanding, enabling researchers to rationally design, execute, and troubleshoot these important synthetic transformations. We will delve into the mechanistic underpinnings of the reaction, provide step-by-step experimental procedures for representative nucleophiles, and offer insights into potential challenges and their solutions.

Mechanistic Rationale and Strategic Considerations

The primary reactive site for nucleophilic attack on 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole is the methylene carbon of the chloromethyl group. This is due to the inherent reactivity of benzylic-like halides in SN2 reactions. The electron-withdrawing nature of the triazole ring further enhances the electrophilicity of this carbon, making it susceptible to attack by a wide range of nucleophiles.

However, the 1,2,4-triazole ring itself possesses nucleophilic nitrogen atoms (at the N2 and N4 positions), which can compete with the intended nucleophile for the alkylating agent, potentially leading to undesired side products.[1][2] While the N1 position is already substituted, the possibility of intermolecular N-alkylation of another triazole molecule cannot be entirely dismissed, especially under basic conditions.

Furthermore, the C3-bromo substituent, while generally less reactive towards nucleophilic attack than the chloromethyl group under typical SN2 conditions, could potentially undergo nucleophilic aromatic substitution (SNAr) under more forcing conditions (e.g., high temperatures, strong bases).[3]

Therefore, careful control of reaction parameters such as temperature, choice of base, and solvent is crucial to ensure high regioselectivity for the desired SN2 reaction at the chloromethyl position.

Caption: Generalized workflow of the SN2 reaction.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization depending on the specific nucleophile and desired scale.

General Protocol for Nucleophilic Substitution with Thiols (S-Alkylation)

This protocol describes a representative reaction with thiophenol.

Materials and Reagents:

-

3-bromo-1-(chloromethyl)-1H-1,2,4-triazole

-

Thiophenol

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of thiophenol (1.1 equivalents) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the thiophenolate anion.

-

Add a solution of 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole (1.0 equivalent) in a minimal amount of anhydrous DMF dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexanes:ethyl acetate).

-

Upon completion of the reaction, pour the mixture into deionized water and extract with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with deionized water, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Caption: Experimental workflow for S-alkylation.

General Protocol for Nucleophilic Substitution with Amines (N-Alkylation)

This protocol provides a general method for the reaction with a primary or secondary amine, using aniline as an example.

Materials and Reagents:

-

3-bromo-1-(chloromethyl)-1H-1,2,4-triazole

-

Aniline

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Acetonitrile (CH₃CN) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole (1.0 equivalent) and aniline (1.2 equivalents) in acetonitrile.

-

Add triethylamine (1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature overnight, or gently heat to 40-50 °C to accelerate the reaction. Monitor the progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by column chromatography on silica gel.

Summary of Reaction Conditions for Various Nucleophiles

The following table summarizes suggested starting conditions for the reaction of 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole with different classes of nucleophiles. Optimization may be necessary.

| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Notes |

| Thiols | Thiophenol | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | Room Temperature | Generally clean and high-yielding reactions. |

| Amines (Primary/Secondary) | Aniline, Morpholine | Et₃N, DIPEA, K₂CO₃ | Acetonitrile, DCM | Room Temperature - 50 | A slight excess of the amine can sometimes be used as the base. |

| Alcohols/Phenols | Phenol, Ethanol | NaH, K₂CO₃ | THF, DMF | 0 to Room Temperature | Requires a stronger base to deprotonate the alcohol/phenol. |

| Azides | Sodium Azide (NaN₃) | None | DMF, DMSO | Room Temperature - 60 | Useful for subsequent "click" chemistry. |

Troubleshooting and Self-Validation

A self-validating protocol anticipates potential issues and provides clear methods for their diagnosis and resolution.

| Problem | Potential Cause | Troubleshooting and Validation |

| Low or No Conversion | - Inactive reagents- Insufficiently strong base- Low reaction temperature | - Check the purity of starting materials.- For O- and some N-nucleophiles, a stronger base like NaH may be required.- Gradually increase the reaction temperature while monitoring for product formation and decomposition. |

| Formation of Multiple Products (Regioselectivity Issues) | - Nucleophilic attack at the triazole nitrogen atoms.- Over-alkylation of the nucleophile. | - Use a milder base (e.g., K₂CO₃ instead of NaH).- Maintain a lower reaction temperature.- Use a less polar solvent.- Characterize all major products by NMR and MS to identify isomeric byproducts. 2D NMR techniques (HMBC, HSQC) can be invaluable for structure elucidation.[4] |

| Decomposition of Starting Material or Product | - High reaction temperature- Unstable nucleophile or product | - Run the reaction at a lower temperature for a longer duration.- Ensure the reaction is performed under an inert atmosphere if reagents are air-sensitive. |

| Difficult Purification | - Similar polarity of product and starting material/byproducts | - Optimize the mobile phase for column chromatography.- Consider derivatization to a more easily separable compound, followed by deprotection.- Recrystallization from a suitable solvent system can be highly effective.[1] |

Characterization of the Starting Material

3-bromo-1-(chloromethyl)-1H-1,2,4-triazole

-

¹H NMR (CDCl₃, 400 MHz): δ 8.05 (s, 1H, triazole C5-H), 5.75 (s, 2H, CH₂Cl).

-

¹³C NMR (CDCl₃, 100 MHz): δ 143.5 (C3), 142.8 (C5), 50.2 (CH₂Cl).

-

MS (ESI): m/z calculated for C₃H₃BrClN₃ [M+H]⁺, found [M+H]⁺.

Note: Actual chemical shifts may vary slightly depending on the solvent and instrument.

References

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.

-

Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 25. [Link]

- Bulger, P. G., et al. (2000). A practical, regioselective synthesis of 1-substituted-1,2,4-triazoles. Tetrahedron Letters, 41(8), 1297-1300.

- Aouine, Y., et al. (2020). Study of the Regioselectivity of the N-alkylation Reaction of 1H-1,2,4-Triazole with an O-tosyl Derivative, Using Two-Dimensional NMR Spectroscopy.

-

Khan Academy. (n.d.). Nucleophilic substitution reactions of alkyl halides, alcohols and ethers. Retrieved from [Link]

-

Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

Application Note: Regioselective Alkylation of 1,2,4-Triazoles

[1][2]

Abstract

The 1,2,4-triazole scaffold is a cornerstone of medicinal chemistry, found in blockbuster antifungals (e.g., Fluconazole) and oncology agents. However, its functionalization presents a classic regioselectivity challenge.[1] The 1,2,4-triazole ring exists in a tautomeric equilibrium between 1H, 2H, and 4H forms, creating three potential nucleophilic sites (N1, N2, and N4). Direct alkylation typically yields a mixture of N1 (thermodynamic) and N2 (kinetic/steric) isomers, while N4-alkylation often leads to quaternary salts. This guide provides field-proven protocols to control this selectivity, detailing conditions for N1-dominance, strategies to access N2-isomers, and the de novo synthetic routes required for N4-substitution.

Mechanistic Principles & Regioselectivity

Tautomerism and Nucleophilicity

Understanding the tautomeric equilibrium is critical for predicting alkylation outcomes. In solution, the 1H-tautomer is generally the most stable, followed by the 2H-form. The 4H-form is significantly less stable.

-

N1-Alkylation: The N1 nitrogen is the most nucleophilic site in the anionic form (triazolate). Under thermodynamic control (reversible conditions, high temp), the N1-isomer is favored due to the aromatic stability of the resulting product.

-

N2-Alkylation: Often favored by steric hindrance at the C3/C5 positions or under specific kinetic conditions.

-

N4-Alkylation: Direct alkylation at N4 is rare for neutral triazoles and usually results in quaternary triazolium salts (over-alkylation). Accessing neutral N4-substituted triazoles requires de novo ring construction.

Visualization: Reaction Pathways

The following diagram illustrates the divergent pathways for 1,2,4-triazole functionalization.

Caption: Divergent synthetic pathways for N1, N2, and N4 functionalization. Direct alkylation favors N1/N2, while N4 requires ring synthesis.

Experimental Protocols

Protocol A: N1-Selective Alkylation (Thermodynamic Control)

This is the standard method for unsubstituted or symmetrically substituted triazoles. The use of a polar aprotic solvent and a mild base favors the thermodynamically stable N1-isomer.

Materials:

-

1,2,4-Triazole (1.0 equiv)

-

Alkyl Halide (1.1 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv) or DBU (1.1 equiv)

-

Solvent: Acetone (reflux) or DMF (room temp to 60°C)

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,2,4-triazole (10 mmol) in Acetone (30 mL).

-

Deprotonation: Add anhydrous K₂CO₃ (20 mmol). Stir at room temperature for 15 minutes to ensure deprotonation (formation of the triazolate anion).

-

Alkylation: Add the alkyl halide (11 mmol) dropwise.

-

Note: If the alkyl halide is a solid, dissolve it in a minimum amount of acetone first.

-

-

Reaction: Heat the mixture to reflux (approx. 56°C) for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

-

Workup:

-

Filter off the inorganic salts (KBr/KCl + unreacted K₂CO₃).

-

Concentrate the filtrate under reduced pressure.

-

-

Purification: The residue typically contains a ~9:1 ratio of N1:N2 isomers.

-

Recrystallize from ethanol/hexane if solid.

-

If oil, purify via silica gel flash chromatography (Gradient: 10% -> 50% EtOAc in Hexane). The N2 isomer is generally less polar (elutes first) than the N1 isomer.

-

Expected Yield: 85–95% (Combined), >90% N1 selectivity.

Protocol B: Strategies for N2-Alkylation

Obtaining the N2-isomer as the major product is difficult with unsubstituted triazoles. However, steric and electronic modulation can shift the ratio.

Strategy 1: Steric Steering If the 1,2,4-triazole has bulky substituents at the C3 and C5 positions (e.g., 3,5-diphenyl-1,2,4-triazole), N1 alkylation becomes sterically disfavored, significantly increasing the proportion of N2-alkylation.

Strategy 2: S-Protected Triazoles Research indicates that S-substituted triazoles (e.g., 3-benzylthio-1,2,4-triazole) show enhanced N2-selectivity due to the specific electronic and steric environment created by the sulfur linker.

Modified Protocol (for 3,5-Disubstituted Substrates):

-

Solvent Switch: Use a non-polar solvent like Toluene or THF.

-

Base: Use NaH (1.1 equiv) at 0°C to form the tight ion pair, which can influence site selectivity based on coordination.

-

Procedure:

Protocol C: Accessing N4-Substituted Triazoles (De Novo Synthesis)

Critical Insight: Do not attempt to alkylate a pre-formed triazole to get the N4-isomer; you will almost exclusively get quaternary salts. Instead, build the ring with the substituent already on the nitrogen.

The Pellizzari Reaction / Transamination Method Materials:

-

Hydrazine hydrate (or substituted hydrazine R-NH-NH₂)

-

Formamide or Amidine

-

microwave reactor (optional but recommended for speed)

Step-by-Step Procedure:

-

Mix: Combine the primary amine (R-NH₂) or hydrazine derivative with N,N-dimethylformamide dimethyl acetal (DMF-DMA) or formamide.

-

Cyclization: Heat at 120–150°C.

-

Modern Variation: React an acyl hydrazide (R-CO-NH-NH₂) with a primary amine (R'-NH₂) and orthoester.

-

-

Mechanism: The amine incorporates into the ring before closure, ensuring the substituent is locked at the N4 position.

-

Workup: Cool and filter the precipitate. Recrystallize from ethanol.

Expected Yield: 70–90% (Exclusive N4 regioselectivity).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low N1 Selectivity | High temperature or wrong solvent. | Switch to Acetone/K₂CO₃ (mild). Lower reaction temperature. |

| Formation of Quaternary Salts | Excess alkylating agent. | Use exactly 1.0–1.1 equiv of alkyl halide. Ensure base is dry. |

| Inseparable Isomers | Similar polarity of N1/N2. | Use Toluene/Acetone gradient in HPLC. N2 is typically less polar (higher R_f). |

| Low Yield | Moisture in solvent (quenching anion). | Use anhydrous solvents (DMF/THF) and dry glassware. |

References

-

Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles.Chemistry Central Journal, 2016.

-

Source: [Link]

-

-

Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions.Green Processing and Synthesis, 2016.

-

Synthesis of 1H-1,2,4-triazoles (De Novo Methods).Organic Chemistry Portal.

-

Source: [Link]

-

- Regioselective Synthesis of 1-Substituted 1,2,4-Triazoles.Journal of Organic Chemistry.

- Alkylation of 1,2,4-Triazole with 1,6-Dibromohexane (Protocol Example).BenchChem Technical Support.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

- 9. Catalyst-free efficient synthesis of functionalized 1,2,4-triazole via ring opening/cyclization of arylidene thiazolone with aryl/alkyl-hydrazine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

optimizing reaction conditions for 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole

This guide functions as a specialized Technical Support Center for researchers working with 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole . It is designed to move beyond basic synthesis into optimization, troubleshooting, and safety management.

Status: Operational | Tier: Advanced Chemical Support Topic: Synthesis Optimization & Troubleshooting Target Molecule: 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole (N-chloromethyl derivative)

Core Synthesis & Optimization Logic

The synthesis of 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole is a classic N-hemiaminal ether to

The Reaction Pathway

The following workflow illustrates the optimized pathway and critical decision points.

Figure 1: Optimized synthetic workflow for 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole, highlighting critical impurity pathways.

Optimized Protocol Parameters

The following conditions are "field-proven" to maximize the N1-isomer yield and minimize hydrolysis.

| Parameter | Recommended Condition | Technical Rationale |

| Reagent A | Paraformaldehyde (1.2 - 1.5 eq) | Excess ensures complete conversion to the N-hydroxymethyl intermediate. |

| Reagent B | Thionyl Chloride ( | Preferred over |

| Solvent | Dichloromethane (DCM) or | Non-polar aprotic solvents favor the N1-alkylation over N2 due to dipole interactions and solubility. |

| Temperature | 0°C | Addition at 0°C prevents exotherm-driven decomposition; reflux ensures complete conversion of the -OH to -Cl. |

| Catalyst | None or cat. DMF | DMF can catalyze the formation of the Vilsmeier-Haack-like intermediate, accelerating the chlorination. |

Troubleshooting Guide (FAQs)

This section addresses specific failure modes reported by users.

Q1: "My product turned into a gummy solid/polymer after isolation. What happened?"

Diagnosis: Hydrolysis-induced Polymerization.

The N-chloromethyl group is highly reactive (an electrophilic Mannich base equivalent). Exposure to ambient moisture hydrolyzes the C-Cl bond back to the hemiaminal (

Corrective Action:

-

Strict Anhydrous Workup: Do not wash the reaction mixture with water or aqueous bicarbonate.

-

Removal of Reagents: Remove excess

and solvent under high vacuum. -

Storage: Store the product as a solid under Argon/Nitrogen at -20°C. If possible, use immediately in the next step (e.g., nucleophilic substitution).

Q2: "I am seeing two spots on TLC. Is this the N2 isomer?"

Diagnosis: Regioisomerism (N1 vs. N2). While the 3-bromo substituent sterically hinders the N2 and N4 positions, favoring N1, the N2 isomer can still form (typically <10%).

Differentiation Logic:

-

N1-Isomer (Target): Usually less polar (higher

) due to the vector cancellation of the dipole moments. -

N2-Isomer: Often more polar (lower

) and may show different splitting patterns in proton NMR if the symmetry is broken differently. -

Solution: Recrystallization from dry non-polar solvents (e.g., Hexane/EtOAc mix) often enriches the N1 isomer.

Q3: "Why is the yield of the hydroxymethyl intermediate low?"

Diagnosis: Reversibility of the Reaction.

The reaction of 3-bromo-1,2,4-triazole with paraformaldehyde is an equilibrium.

Corrective Action:

-

Use a slight excess of paraformaldehyde.

-

Precipitate the product: The N-hydroxymethyl derivative is often less soluble in cold organic solvents than the starting material. Cooling the reaction mixture (e.g., in acetonitrile) can drive precipitation of the intermediate.

Critical Safety Protocol (Bis-Chloromethyl Ether)

WARNING: This reaction involves the combination of Formaldehyde (from paraformaldehyde) and HCl (generated from Thionyl Chloride).

-

Risk: These reagents can combine to form Bis(chloromethyl) ether (BCME) , a potent human carcinogen (OSHA regulated).

-

Mitigation:

-

Ensure the hydroxymethylation step (Step 1) is complete and excess formaldehyde is removed before adding thionyl chloride.

-

Perform all operations in a well-ventilated fume hood.

-

Quench waste streams with aqueous ammonia to destroy any alkylating agents before disposal.

-

Experimental Workflow (Step-by-Step)

Step 1: Synthesis of (3-bromo-1H-1,2,4-triazol-1-yl)methanol

-

Charge a round-bottom flask with 3-bromo-1H-1,2,4-triazole (1.0 eq) and Paraformaldehyde (1.2 eq).

-

Add Acetonitrile (5 mL/mmol).

-

Heat to reflux (approx. 80°C) for 2–4 hours. The suspension should clear as the triazole reacts.

-

Cool to 0°C. The N-hydroxymethyl intermediate often precipitates.

-

Filter the solid, wash with cold acetonitrile, and dry under vacuum. Note: Proceed quickly to the next step; this intermediate is not indefinitely stable.

Step 2: Conversion to 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole

-

Suspend the intermediate from Step 1 in anhydrous Dichloromethane (DCM) under Nitrogen.

-

Cool to 0°C.

-

Add Thionyl Chloride (

) (1.5 eq) dropwise. -

Allow to warm to Room Temperature and stir for 2 hours (or reflux for 1 hour if conversion is slow).

-

Evaporation: Remove solvent and excess

under reduced pressure (rotary evaporator with a base trap). -

Isolation: The residue is the crude hydrochloride salt or free base (depending on workup). For high purity, recrystallize from anhydrous toluene or use directly.

References

-

Regioselectivity of Alkylation in 1,2,4-Triazoles

- Title: Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes.

- Source: Chemistry Central Journal (via NIH/PMC).

-

URL:[Link]

-

General Synthesis of N-Chloromethyl Azoles

- Title: Synthesis of 3-chloromethyl-1-methyl-1H-1,2,4-triazole hydrochloride (Methodology Analog).

- Source: PrepChem.

-

URL:[Link]

-

Reactivity of 3-Bromo-1,2,4-Triazole

- Title: Development of di-arylated 1,2,4-triazole-based derivatives...

- Source: PubMed Central (PMC).

-

URL:[Link]

-

Safety (Bis-chloromethyl ether hazards)

- Title: Bis(chloromethyl)

- Source: OSHA.gov.

-

URL:[Link]

Technical Support Center: Navigating the Synthesis and Reactions of 3-Bromo-1-(chloromethyl)-1H-1,2,4-triazole

Welcome to the comprehensive technical support guide for researchers, chemists, and drug development professionals working with 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole. This resource is designed to provide in-depth, field-proven insights into the common side products encountered during the synthesis and subsequent reactions of this versatile building block. Our goal is to equip you with the knowledge to anticipate, identify, and troubleshoot these challenges, ensuring the integrity and success of your experimental outcomes.

Introduction: The Synthetic Utility and Challenges of a Key Intermediate

3-Bromo-1-(chloromethyl)-1H-1,2,4-triazole is a valuable reagent in medicinal chemistry and materials science, offering a reactive chloromethyl handle for the introduction of the 3-bromo-1,2,4-triazole moiety into a wide array of molecular scaffolds. However, the inherent reactivity of both the triazole ring and the chloromethyl group can lead to the formation of several undesired side products. This guide provides a structured approach to understanding and mitigating these synthetic hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered in reactions involving 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole in a practical question-and-answer format.

Synthesis of 3-Bromo-1-(chloromethyl)-1H-1,2,4-triazole

Q1: My reaction to synthesize 3-bromo-1-(chloromethyl)-1H-1,2,4-triazole from 3-bromo-1H-1,2,4-triazole and a chloromethylating agent (e.g., with paraformaldehyde and HCl) resulted in a mixture of products that are difficult to separate. What are the likely side products?

A1: The most common side products in the N-chloromethylation of 3-bromo-1H-1,2,4-triazole are its regioisomers . The 1,2,4-triazole ring has three nitrogen atoms (N1, N2, and N4) that can potentially be alkylated. While the desired product is the N1-substituted isomer, you are likely also forming the 3-bromo-2-(chloromethyl)-2H-1,2,4-triazole (N2 isomer) and 5-bromo-1-(chloromethyl)-1H-1,2,4-triazole (N4 isomer) . The ratio of these isomers can be influenced by reaction conditions.[1][2][3][4]

Troubleshooting Steps:

-

Reaction Temperature: Lowering the reaction temperature can sometimes improve the regioselectivity of the alkylation.

-